Cas no 97802-97-6 (cyclopentyl(4-methylphenyl)methanone)

cyclopentyl(4-methylphenyl)methanone structure
97802-97-6 structure
商品名:cyclopentyl(4-methylphenyl)methanone
CAS番号:97802-97-6
MF:C13H16O
メガワット:188.26600
CID:801363
PubChem ID:11816311

cyclopentyl(4-methylphenyl)methanone 化学的及び物理的性質

名前と識別子

    • Methanone,cyclopentyl(4-methylphenyl)-
    • Cyclopentyl 4-methylphenyl ketone
    • cyclopentyl-(4-methylphenyl)methanone
    • cyclopentyl p-tolyl ketone
    • cyclopentyl(p-tolyl)methanone
    • Methanone,cyclopentyl(4-methylphenyl)
    • cyclopentyl(4-methylphenyl)methanone
    • Z385421358
    • CS-0069702
    • EN300-156357
    • MFCD03841293
    • DTXSID70473489
    • AKOS000346295
    • 97802-97-6
    • MDL: MFCD03841293
    • インチ: InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
    • InChIKey: ATPGKQPKLIKHTF-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C(=O)C2CCCC2

計算された属性

  • せいみつぶんしりょう: 188.12000
  • どういたいしつりょう: 188.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 298.4±9.0 °C at 760 mmHg
  • フラッシュポイント: 124.8±13.7 °C
  • 屈折率: 1.544
  • PSA: 17.07000
  • LogP: 3.36790
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

cyclopentyl(4-methylphenyl)methanone セキュリティ情報

cyclopentyl(4-methylphenyl)methanone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

cyclopentyl(4-methylphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-156357-2.5g
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
2.5g
$952.0 2023-04-20
Enamine
EN300-156357-10.0g
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
10g
$3319.0 2023-04-20
Enamine
EN300-156357-0.25g
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
0.25g
$237.0 2023-04-20
Enamine
EN300-156357-0.05g
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
0.05g
$111.0 2023-04-20
TRC
C994220-250mg
cyclopentyl(4-methylphenyl)methanone
97802-97-6
250mg
$ 320.00 2022-06-06
Fluorochem
204107-1g
4-Methylphenyl cyclopentyl ketone
97802-97-6 97%
1g
£394.00 2022-03-01
Enamine
EN300-156357-5.0g
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
5g
$1741.0 2023-04-20
Enamine
EN300-156357-500mg
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95.0%
500mg
$374.0 2023-09-24
Aaron
AR01AGNM-250mg
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
250mg
$351.00 2025-02-09
Aaron
AR01AGNM-10g
cyclopentyl(4-methylphenyl)methanone
97802-97-6 95%
10g
$4589.00 2024-07-18

cyclopentyl(4-methylphenyl)methanone 関連文献

cyclopentyl(4-methylphenyl)methanoneに関する追加情報

Methanone, cyclopentyl(4-methylphenyl) (CAS No. 97802-97-6): A Comprehensive Overview in Modern Chemical Research

Methanone, cyclopentyl(4-methylphenyl), identified by its Chemical Abstracts Service (CAS) number 97802-97-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentyl group attached to a 4-methylphenyl ring via a ketone functional group, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The structural composition of Methanone, cyclopentyl(4-methylphenyl) lends itself to diverse chemical interactions, making it a valuable intermediate in synthetic chemistry. The presence of both the cyclopentyl and 4-methylphenyl moieties provides a versatile platform for further functionalization, enabling the development of more complex molecules. This characteristic has made it a subject of interest in the design of novel pharmaceuticals and agrochemicals.

In recent years, the compound has been explored for its potential role in drug discovery. The ketone group in Methanone, cyclopentyl(4-methylphenyl) serves as a reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes. These transformations are crucial in synthesizing more intricate molecular structures that mimic biological targets, thereby facilitating the development of new therapeutic agents.

One of the most compelling aspects of Methanone, cyclopentyl(4-methylphenyl) is its utility in medicinal chemistry. Researchers have leveraged its framework to create derivatives with enhanced pharmacological properties. For instance, modifications at the cyclopentyl ring have been shown to influence binding affinity and metabolic stability, key factors in drug efficacy and safety. The 4-methylphenyl group also contributes to the molecule's overall solubility and bioavailability, making it an attractive candidate for further development.

The compound's relevance extends beyond pharmaceuticals into materials science. Its structural motifs have been investigated for their potential in designing advanced polymers and liquid crystals. The rigidity provided by the cyclopentyl ring and the aromatic nature of the 4-methylphenyl moiety make it a promising candidate for applications requiring high thermal stability and mechanical strength.

Recent advancements in computational chemistry have further highlighted the significance of Methanone, cyclopentyl(4-methylphenyl). Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies often involve sophisticated algorithms that predict binding affinities and identify optimal conformations for drug-receptor interactions. Such computational approaches are indispensable in modern drug discovery pipelines.

In addition to its synthetic utility, Methanone, cyclopentyl(4-methylphenyl) has been explored for its role in catalysis. The compound's ability to act as a ligand or intermediate in various catalytic cycles has opened new avenues for efficient organic transformations. Catalysts are essential in industrial processes where high yields and selectivity are paramount. The unique properties of this compound make it a valuable asset in developing next-generation catalysts.

The environmental impact of chemical compounds is another area where Methanone, cyclopentyl(4-methylphenyl) has been scrutinized. Research efforts have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. Innovations such as flow chemistry and biocatalysis have been employed to enhance the sustainability of processes involving this compound. These advancements align with global initiatives to promote sustainable chemistry practices.

The future prospects of Methanone, cyclopentyl(4-methylphenyl) are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions deepens, so does the potential for this compound to contribute to scientific breakthroughs across multiple disciplines. Its versatility makes it a cornerstone in both academic research and industrial development.

In conclusion, Methanone, cyclopentyl(4-methylphenyl) (CAS No. 97802-97-6) represents a fascinating compound with broad implications in chemical research. Its unique structure and reactivity make it indispensable in pharmaceuticals, materials science, catalysis, and environmental chemistry. As scientific methodologies continue to evolve, this compound will undoubtedly play a pivotal role in shaping the future of chemical innovation.

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